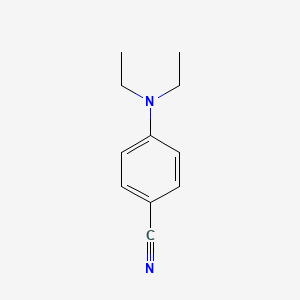

4-(Diethylamino)benzonitrile

Description

Historical Genesis of Dual Fluorescence in Aminobenzonitriles

The story of dual fluorescence in aminobenzonitriles began in the mid-20th century with the seminal work on 4-(N,N-dimethylamino)benzonitrile (DMABN). diva-portal.org In nonpolar solvents, DMABN exhibits a single fluorescence band at higher energies. However, in polar solvents, a second, highly red-shifted fluorescence band emerges, a phenomenon termed dual fluorescence. diva-portal.orgrsc.org This observation was revolutionary as it suggested the existence of two distinct emissive excited states originating from the same molecule.

The initial, higher-energy emission band is attributed to a locally excited (LE) state, which has a charge distribution similar to the ground state. The second, lower-energy band is ascribed to an intramolecular charge transfer (ICT) state, characterized by a significant separation of charge between the electron-donating amino group and the electron-accepting benzonitrile (B105546) moiety. diva-portal.orgnih.gov This charge-separated state is highly stabilized by polar solvent molecules, explaining the dramatic red shift in its emission. The discovery of dual fluorescence in DMABN opened a new chapter in photochemistry, providing a direct spectroscopic window into the dynamics of electron transfer processes within a single molecule.

Significance as a Model System for Intramolecular Charge Transfer (ICT)

The phenomenon of dual fluorescence in aminobenzonitriles like DEABN and DMABN is a direct consequence of intramolecular charge transfer. Upon photoexcitation, the molecule is initially promoted to a locally excited (LE) state. In polar environments, the molecule can then undergo a geometric relaxation to a more stable, highly polar intramolecular charge transfer (ICT) state. Both the LE and ICT states can emit fluorescence, giving rise to the characteristic dual emission spectrum.

The most widely accepted model to explain the formation of the ICT state is the Twisted Intramolecular Charge Transfer (TICT) model. nih.govrsc.org This model posits that the charge transfer is intimately coupled with the torsional motion of the dialkylamino group with respect to the phenyl ring. In the ground state and the LE state, the molecule is largely planar to maximize π-conjugation. However, in the excited state, rotation around the C-N bond to a perpendicular geometry decouples the lone pair of the nitrogen atom from the aromatic system, facilitating a full charge transfer from the donor (dialkylamino group) to the acceptor (benzonitrile group). This twisted conformation is the TICT state.

The study of DEABN and its analogs has been instrumental in refining the TICT model and understanding the factors that govern ICT processes. These molecules serve as elegant and relatively simple systems to investigate the interplay of electronic structure, molecular geometry, and solvent effects in determining the pathways of excited-state relaxation.

Comparative Context with Related Donor-Acceptor Systems (e.g., 4-(N,N-Dimethylamino)benzonitrile (DMABN))

The substitution of the methyl groups in DMABN with ethyl groups in DEABN provides a valuable opportunity to probe the influence of the alkyl chain length and steric bulk on the ICT process. Both DEABN and DMABN exhibit dual fluorescence in polar solvents, indicating that the fundamental mechanism of LE and ICT state formation is conserved. nih.gov

However, detailed photophysical studies reveal subtle but significant differences. The larger and more flexible diethylamino group in DEABN can influence the energetics and kinetics of the twisting motion required for TICT state formation. Time-dependent density-functional theory (TDDFT) investigations have explored how the increased alkyl chain length in DEABN affects its dual fluorescence activity. acs.org

Experimental studies comparing the photophysical properties of DEABN and DMABN in various solvents have provided key insights. For instance, the relative intensities and lifetimes of the LE and ICT fluorescence bands can differ between the two compounds, reflecting changes in the energy barrier to twisting and the relative stabilities of the LE and TICT states.

Below are interactive data tables summarizing some of the key photophysical properties of DEABN and DMABN in different solvent environments.

| Compound | Solvent | Absorption Max (nm) | LE Emission Max (nm) | ICT Emission Max (nm) | ICT Quantum Yield | LE Lifetime (ns) | ICT Lifetime (ns) |

| 4-(Diethylamino)benzonitrile (DEABN) | n-Hexane | 297 | 345 | ~460 (very weak) | <0.01 | 2.5 | - |

| Acetonitrile (B52724) | 302 | 350 | 475 | 0.15 | 0.8 | 3.1 | |

| 4-(N,N-Dimethylamino)benzonitrile (DMABN) | n-Hexane | 295 | 340 | ~450 (very weak) | <0.01 | 2.8 | - |

| Acetonitrile | 300 | 345 | 470 | 0.18 | 1.0 | 3.4 |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(diethylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-3-13(4-2)11-7-5-10(9-12)6-8-11/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLGFOAKCYHXCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182889 | |

| Record name | 4-(Diethylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2873-90-7 | |

| Record name | 4-(Diethylamino)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2873-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Diethylamino)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002873907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2873-90-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Diethylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(diethylamino)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Photophysical Characterization of 4 Diethylamino Benzonitrile

Manifestation of Dual Fluorescence Emission

Like its well-studied counterpart, 4-(dimethylamino)benzonitrile (B74231) (DMABN), 4-(diethylamino)benzonitrile exhibits dual fluorescence, a phenomenon where two distinct emission bands are observed. This behavior is attributed to the existence of two different excited states: a locally excited (LE) state and a charge-transfer (CT) state. The relative intensities of these two emission bands are highly dependent on the polarity of the solvent.

Characteristics of the Normal Emission Band (LE State)

The normal, higher-energy emission band of this compound is attributed to the fluorescence from a locally excited (LE) state. In this state, the electronic excitation is largely confined to the benzonitrile (B105546) moiety. The position of this emission band is relatively insensitive to the polarity of the solvent. In nonpolar solvents, the emission spectrum of DEABN is typically dominated by this LE band.

Characteristics of the Anomalous, Red-Shifted Emission Band (CT State)

In addition to the LE band, a second, anomalous emission band is observed at lower energies (a red-shift) in polar solvents. This band is ascribed to an intramolecular charge-transfer (CT) state. In this state, upon photoexcitation, an electron is transferred from the diethylamino group (the donor) to the benzonitrile group (the acceptor), resulting in a highly polar excited state. The significant stabilization of this polar CT state in polar solvents leads to the appearance of the red-shifted emission band. The intensity of the CT band increases with increasing solvent polarity.

Theoretical calculations based on time-dependent density-functional theory (TDDFT) have been employed to investigate the emission properties of DEABN. These calculations support the existence of a twisted intramolecular charge-transfer (TICT) state, where the diethylamino group is twisted with respect to the phenyl ring, leading to a large dipole moment and the observed red-shifted emission.

Spectroscopic Probing of Excited-State Evolution

The evolution of the excited states of this compound can be investigated through various spectroscopic techniques, which provide insights into the absorption of light and the subsequent dynamic processes of fluorescence.

Ultraviolet-Visible Absorption Spectroscopy

The absorption of ultraviolet-visible (UV-Vis) light by this compound promotes the molecule from its ground electronic state to an excited electronic state. The experimental absorption maximum for DEABN in n-hexane has been reported to be at an energy of 4.35 eV. Theoretical calculations have been performed to corroborate this experimental finding, with computed vertical excitation energies showing good agreement.

| Solvent | Experimental Absorption Maximum (eV) | Theoretical Vertical Excitation Energy (eV) - B3LYP | Theoretical Vertical Excitation Energy (eV) - MPW1PW91 |

|---|---|---|---|

| n-Hexane | 4.35 | 4.45 | 4.56 |

Time-Resolved Fluorescence Spectroscopy (e.g., Picosecond, Femtosecond Regimes)

Transient Absorption Spectroscopy (Visible and Infrared)

Comprehensive studies on the transient absorption spectroscopy of this compound in the visible and infrared regions are not extensively reported in the available scientific literature. This technique would provide valuable information on the excited-state absorption of the LE and CT states, further clarifying the dynamics of the intramolecular charge transfer process.

Photoluminescence Quantum Yields and Excited-State Lifetimes of this compound

The photophysical characteristics of this compound (DEABN), particularly its photoluminescence quantum yield (Φf) and excited-state lifetime (τ), are intricately linked to the solvent environment. This behavior is a hallmark of donor-acceptor molecules that can form an intramolecular charge transfer (ICT) state upon photoexcitation. While extensive research has been conducted on the closely related compound 4-(dimethylamino)benzonitrile (DMABN), specific quantitative data for DEABN is less prevalent in the readily available scientific literature. However, the principles governing the photophysics of DMABN provide a strong framework for understanding the expected behavior of DEABN.

Upon excitation, molecules like DEABN can exist in a locally excited (LE) state, which is structurally similar to the ground state. In polar solvents, the molecule can then relax into a lower-energy, highly polar twisted intramolecular charge transfer (TICT) state, where the diethylamino group is twisted perpendicularly to the benzonitrile moiety. This process leads to the phenomenon of dual fluorescence, with one emission band from the LE state and another, red-shifted band from the ICT state.

For instance, in the case of DMABN, the fluorescence from the LE state is significantly quenched in polar solvents like acetonitrile (B52724). sigmaaldrich.com Concurrently, a new, red-shifted emission band corresponding to the ICT state appears. nih.gov The intensity ratio of the ICT to LE emission bands generally increases with solvent polarity. nih.gov

The excited-state lifetimes also exhibit strong solvent dependence. For DMABN in a polar solvent like acetonitrile, a fast decay component on the picosecond timescale is associated with the LE state, while a longer, nanosecond decay is attributed to the ICT state. acs.orgdiva-portal.org It is reasonable to expect that this compound would exhibit similar trends, although the bulkier diethyl groups may influence the kinetics and energetics of the twisting motion required to form the ICT state.

Table 1: Expected Trends in Photophysical Data for this compound in Various Solvents

| Solvent | Polarity | Expected LE Emission Quantum Yield (Φf) | Expected ICT Emission Quantum Yield (Φf) | Expected LE State Lifetime (τ) | Expected ICT State Lifetime (τ) |

| n-Hexane | Nonpolar | High | Negligible | Short (ps range) | Not applicable |

| Diethyl Ether | Moderately Polar | Moderate | Low to Moderate | Short (ps range) | Long (ns range) |

| Acetonitrile | Polar | Very Low | Moderate | Very Short (ps range) | Long (ns range) |

Detailed research on DMABN has shown that in nonpolar solvents like n-hexane, a single fluorescence band is observed, originating from the LE state. acs.orgdiva-portal.org In polar solvents, the dual fluorescence is prominent, and the relative intensity of the two bands is a function of both solvent polarity and temperature. rsc.org The transition from the LE to the ICT state is a dynamic process that can be influenced by the viscosity of the solvent, which would affect the rotational motion of the diethylamino group in DEABN.

Elucidation of Excited State Dynamics and Mechanistic Models

Twisted Intramolecular Charge Transfer (TICT) Mechanism

The TICT mechanism provides a robust explanation for the dual fluorescence observed in 4-(dialkylamino)benzonitriles in polar solvents. This model is centered on a photoinduced intramolecular charge transfer from the electron-donating diethylamino group to the electron-accepting benzonitrile (B105546) moiety, which is facilitated by a significant geometric reorganization of the molecule in the excited state.

According to the TICT model, upon photoexcitation, the molecule is initially promoted to a locally excited (LE) state which largely retains the planar geometry of the ground state. ias.ac.in In this configuration, the lone pair of electrons on the nitrogen atom of the diethylamino group is in conjugation with the π-system of the benzonitrile ring.

However, in the excited state, a more stable, lower-energy conformation can be reached through the torsional motion, or twisting, of the diethylamino group around the C-N single bond. This rotation leads to a perpendicular orientation of the diethylamino group with respect to the benzonitrile ring. This geometric change decouples the π-orbitals of the donor and acceptor moieties, which facilitates a near-complete transfer of an electron from the nitrogen atom to the benzonitrile ring, forming the highly polar TICT state. ias.ac.in This perpendicular geometry is the key feature of the TICT model and is the most stable conformation of the charge-transfer state.

The formation of the TICT state is thus a dynamic process involving a significant change in molecular geometry, which is influenced by the surrounding solvent environment. Polar solvents stabilize the highly dipolar TICT state, favoring its formation and subsequent emission.

A substantial body of experimental evidence supports the formation of the TICT state in 4-(dialkylamino)benzonitriles, including DEABN. Time-resolved spectroscopic techniques have been instrumental in probing the dynamics of the charge transfer process.

Studies utilizing time-resolved infrared (TRIR) and picosecond Kerr-gated time-resolved resonance Raman (ps-K-TR3) spectroscopy have provided direct evidence for the structural changes associated with the formation of the intramolecular charge transfer (ICT) state. For DEABN and its dimethyl analogue (DMABN), the vibrational spectra of the ICT state show a close resemblance to that of the benzonitrile radical anion, which is consistent with a significant charge separation as predicted by the TICT model.

Furthermore, transient absorption (TA) spectroscopy has been used to monitor the kinetics of the ICT process. These studies have revealed that the charge transfer in DEABN is faster than in DMABN. By directly monitoring the temporal changes of the ICT state's characteristic vibrational bands, the rate of charge transfer has been measured for these compounds in polar aprotic solvents.

The following table summarizes the comparative findings for the ICT reaction in DEABN and DMABN:

| Compound | ICT Reaction Rate | Spectroscopic Analogy of ICT State |

| 4-(Diethylamino)benzonitrile (DEABN) | Faster than DMABN | Benzonitrile radical anion |

| 4-(Dimethylamino)benzonitrile (B74231) (DMABN) | Slower than DEABN | Benzonitrile radical anion |

This data is based on time-resolved spectroscopic studies.

In nonpolar solvents, the energy barrier for the conversion to the TICT state is generally higher, and the non-polar environment does not sufficiently stabilize the highly polar TICT state. Consequently, emission occurs predominantly from the LE state. nih.gov In polar solvents, the TICT state is significantly stabilized, lowering the energy barrier for its formation. This leads to an efficient population of the TICT state from the LE state, resulting in the characteristic dual fluorescence: a higher-energy band from the LE state and a lower-energy, red-shifted band from the TICT state.

The equilibrium between the LE and TICT states is dynamic and highly sensitive to solvent polarity and viscosity. The conversion from the LE to the TICT state is a reversible process, and the relative populations of the two states dictate the observed fluorescence spectrum.

Role of the Locally Excited (LE) State

The locally excited (LE) state is the initial emissive state populated upon photoexcitation and serves as the precursor to the TICT state. Its characteristics are crucial for understanding the subsequent charge transfer dynamics.

The LE state of 4-(dialkylamino)benzonitriles is characterized by a largely planar or near-planar geometry, similar to the ground state. nih.gov In this conformation, the π-conjugation between the amino group and the benzonitrile ring is maintained. The electronic character of the LE state is that of a π-π* transition primarily localized on the benzonitrile moiety, with only a partial charge transfer character.

The decay of the LE state population is governed by several kinetic pathways:

Radiative Decay (Fluorescence): The LE state can decay directly to the ground state by emitting a photon, giving rise to the "normal" or LE fluorescence band. This process is more dominant in nonpolar solvents.

Non-radiative Decay: The LE state can also decay non-radiatively to the ground state.

Conversion to the TICT State: This is the key process in polar solvents. The LE state undergoes a geometric rearrangement through the torsion of the diethylamino group to form the TICT state. This is often the fastest decay pathway for the LE state in polar environments.

Reverse Intersystem Crossing: In some cases, there can be a back-reaction from the TICT state to the LE state.

The conversion from the LE to the TICT state is an activated process, meaning it must overcome an energy barrier. semanticscholar.org The height of this barrier is influenced by the solvent environment. Femtosecond transient absorption studies have shown that the quenching of the LE absorption and the rise of the ICT absorption occur on a picosecond timescale. acs.org For instance, in acetonitrile (B52724), the characteristic time for this conversion in DMABN is approximately 4.1 ps. acs.org As previously noted, this process is even faster in DEABN.

The following table outlines the primary decay pathways of the LE state and their dependence on the solvent environment:

| Decay Pathway | Description | Solvent Dependence |

| LE Fluorescence | Radiative decay from the LE state to the ground state. | Dominant in nonpolar solvents. |

| Conversion to TICT State | Geometric reorganization to form the perpendicular TICT state. | Favored and rapid in polar solvents. |

| Non-radiative Decay | Internal conversion to the ground state without emission of light. | Competes with other decay pathways. |

Alternative and Evolving Mechanistic Interpretations

Beyond the predominant TICT model, which posits that the rotation of the dialkylamino group is the primary coordinate for ICT, other hypotheses have emerged to explain the electronic and structural relaxation pathways.

The Planar Intramolecular Charge Transfer (PICT) model was proposed as an alternative mechanism where the ICT process occurs in a planar or near-planar molecular conformation. researchgate.net In this model, vibronic interactions in the Franck-Condon region are considered the critical factor for the formation of the charge-transfer state, rather than large-amplitude torsional motion. researchgate.net However, studies utilizing methods like the reference interaction site model self-consistent field (RISM-SCF) have concluded that the possibility of the PICT model is ruled out in favor of the TICT model for explaining the dual fluorescence of DMABN in acetonitrile solution. nih.gov Theoretical investigations have shown that while a PICT-like minimum can be located on the S2 potential energy surface, the subsequent relaxation pathway involves internal conversion and dynamics leading towards twisted geometries. acs.orgnih.gov

The Rehybridized Intramolecular Charge Transfer (RICT) model introduces another potential intermediate structure in the excited-state relaxation pathway. The RICT state is characterized by a planar or in-plane orientation of the dimethylamino group and a significant bending of the nitrile group. nih.gov This structure, also sometimes referred to as the πσ* structure, was predicted by theoretical studies. nih.gov Some interpretations of transient absorption spectra have ascribed certain features to the RICT structure. nih.gov However, recent nonadiabatic molecular dynamics simulations of DMABN in polar solution have challenged the role of this intermediate. acs.orgnih.gov These simulations suggest that the transformation from the LE state to the TICT state occurs directly through intramolecular rotation, without being mediated by the RICT structure. acs.orgnih.gov While the RICT structure has a large electric dipole moment and could be stabilized in polar solvents, it is not found to be a key player in the relaxation process according to these computational models. diva-portal.org

The involvement of a πσ* state, characterized by the transfer of an electron from a π orbital of the benzene (B151609) ring to a σ* orbital localized on the C≡N group, has been a point of considerable debate. The proposition of a πσ-mediated ICT mechanism suggested a reaction sequence of ππ → πσ* → ICT. acs.org This was based on the reassignment of a transient absorption band to a πσ−πσ transition. acs.org Conversely, other studies argue against the involvement of a πσ* state as an intermediate. nih.govsemanticscholar.org It has been pointed out that an excited-state absorption (ESA) band observed in a similar spectral region for various N,N-dimethylanilines with different para-substituents (not just cyano) makes its attribution to a πσ* state unlikely, as only the C≡N group can undergo the specific bending required for its formation. nih.govsemanticscholar.org High-level CASPT2 simulations have also suggested that the influence of the πσ* state can be ruled out in the primary relaxation pathway. nih.gov

Solvent Effects on the Photophysics of 4 Diethylamino Benzonitrile

Solvatochromism of Emission Spectra

Solvatochromism describes the change in a solute's spectral properties (absorption or emission) with a change in solvent polarity. For DEABN, the emission spectrum is particularly sensitive, with the ICT band showing pronounced positive solvatochromism—a bathochromic (red) shift as solvent polarity increases.

Upon excitation in a polar medium, an electron is transferred from the diethylamino donor group to the benzonitrile (B105546) acceptor group, forming a highly polar ICT state. This excited state has a significantly larger dipole moment than the ground state or the LE state. Polar solvent molecules can reorient themselves around this new, large dipole, a process which stabilizes the ICT state and lowers its energy. The greater the polarity of the solvent, the greater the stabilization, and consequently, the lower the energy of the emitted photon. This results in a clear correlation: as solvent polarity increases, the ICT emission maximum shifts to longer wavelengths (lower wavenumbers).

The efficiency of the ICT process itself is also affected by the molecular structure. Studies comparing a series of 4-(dialkylamino)benzonitriles have shown that the efficiency of the ICT reaction, represented by the ratio of ICT to LE fluorescence quantum yields, is enhanced by increasing the size of the dialkylamino group. acs.org The free enthalpy change (ΔG) for the ICT reaction becomes more negative for 4-(diethylamino)benzonitrile (DEABN) and 4-(di(n-propyl)amino)benzonitrile (DPrABN) compared to their smaller counterpart, 4-(dimethylamino)benzonitrile (B74231) (DMABN). acs.org This indicates a more favorable charge transfer process in molecules with larger alkyl groups.

The following table presents the emission maxima of the ICT fluorescence band for DEABN in a range of solvents with varying polarity.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | ICT Emission Max (nm) |

| n-Hexane | 1.88 | 1.375 | 362 |

| Di-n-butyl ether | 3.06 | 1.399 | 428 |

| Diethyl ether | 4.34 | 1.353 | 445 |

| Tetrahydrofuran | 7.58 | 1.407 | 466 |

| Acetonitrile (B52724) | 37.5 | 1.344 | 486 |

Data sourced from Schuddeboom et al., J. Phys. Chem. 1992, 96, 10809-10819. acs.org

To quantify the relationship between the solvent-induced spectral shift and the change in the molecule's dipole moment upon excitation, the Lippert-Mataga equation is commonly employed. This model treats the solvent as a continuous dielectric medium and relates the Stokes shift (the difference in wavenumber between the absorption and emission maxima, $ \Delta\tilde{\nu} = \tilde{\nu}{abs} - \tilde{\nu}{em} \Delta f $):

$ \Delta\tilde{\nu} = \frac{2(\mu_e - \mu_g)^2}{hca^3} \Delta f + \text{const} $

where $ \Delta f = \frac{\epsilon - 1}{2\epsilon + 1} - \frac{n^2 - 1}{2n^2 + 1} $

Here, $ \mu_e $ and $ \mu_g $ are the dipole moments of the excited and ground states, respectively, h is Planck's constant, c is the speed of light, a is the Onsager cavity radius, $ \epsilon $ is the solvent dielectric constant, and n is the solvent refractive index.

A plot of the Stokes shift ($ \Delta\tilde{\nu} \Delta f \Delta\mu = \mu_e - \mu_g $). For DEABN, such analysis reveals a large increase in the dipole moment upon formation of the ICT state, confirming a significant charge separation.

| Parameter | Value |

| Ground State Dipole Moment ($ \mu_g $) | 7.6 D |

| ICT State Dipole Moment ($ \mu_e $) | 17.3 D |

| Onsager Radius (a) | 4.7 Å |

Data sourced from Schuddeboom et al., J. Phys. Chem. 1992, 96, 10809-10819. acs.org The large value of the excited-state dipole moment is direct evidence of the highly polar nature of the charge-transfer state.

Dynamics of Solvent Reorganization and Relaxation

The stabilization of the ICT state by the solvent is not instantaneous. Following the ultrafast intramolecular charge transfer, the surrounding solvent molecules must physically reorient to accommodate the new, large dipole moment of the excited solute. This process, known as solvent reorganization or relaxation, occurs on a picosecond timescale. diva-portal.org

The dynamics of this process can be tracked using time-resolved emission spectroscopy (TRES). Immediately after excitation, the emission is at higher energy (shorter wavelength) because the solvent shell is still in the configuration that was optimal for the ground state. As the solvent molecules relax, the energy of the ICT state decreases, and the fluorescence spectrum shifts to the red over time until the solvent shell reaches its new equilibrium. The timescale of this spectral shift provides direct information about the dynamics of the solvent molecules surrounding the DEABN probe. These dynamics are influenced by factors such as solvent viscosity and temperature.

Specific Solute-Solvent Interactions (e.g., Hydrogen Bonding, Specific Solvation Shells)

While the Lippert-Mataga model effectively describes the general trend of solvatochromism by treating the solvent as a uniform dielectric continuum, it does not account for specific, short-range interactions between the solute and solvent molecules. One of the most important specific interactions is hydrogen bonding.

In protic solvents, such as alcohols or water, hydrogen bonds can form with the DEABN molecule. The nitrile group (C≡N) is a hydrogen-bond acceptor, and interactions with a hydrogen-bond donating solvent can lead to extra stabilization of the ICT state, as negative charge accumulates on this part of the molecule. This specific interaction can cause deviations from the linear Lippert-Mataga plot, as the stabilization is greater than predicted by the bulk dielectric properties alone. rsc.org Time-resolved infrared spectroscopy on the related DMABN has directly observed the kinetics of hydrogen-bond formation in butanol, showing that it occurs on a timescale consistent with dipolar solvation relaxation. rsc.org

Investigations of Solvation Structure and Microenvironment Dynamics

The high sensitivity of the fluorescence of DEABN and its analogues to the local environment makes them powerful molecular probes for investigating the structure and dynamics of complex systems. By incorporating DEABN into a system of interest—such as an ionic liquid, a polymer matrix, a micelle, or a biological membrane—and measuring its fluorescence spectrum and lifetime, one can obtain information about the local polarity and fluidity (microviscosity) of that specific microenvironment. sigmaaldrich.com

The dual fluorescence acts as an internal reference. The ratio of the ICT and LE emission intensities can be used as a ratiometric measure of local polarity. Furthermore, time-resolved studies can reveal the dynamics of the microenvironment, such as the rate of solvent or polymer segment relaxation around the excited probe molecule. This approach allows for the characterization of heterogeneous systems that cannot be described by bulk properties alone.

Computational and Theoretical Approaches to 4 Diethylamino Benzonitrile Photophysics

Potential Energy Surface (PES) Mapping and Reaction Pathways

Characterization of Conical Intersections and Seams

Conical intersections (CIs) are critical features on the potential energy surfaces of molecules that facilitate ultra-fast, non-radiative transitions between electronic states. In the context of 4-(dialkylamino)benzonitriles, CIs are pivotal in the decay from the initially populated S2 state to the S1 state, from which fluorescence occurs.

Theoretical studies on the closely related DMABN have shown that after photoexcitation to the S2 state, the molecule rapidly decays to the S1 state in a matter of femtoseconds. researchgate.net This internal conversion is not primarily driven by the twisting of the dialkylamino group but rather by skeletal deformation modes of the aromatic ring and the stretching of the bond between the ring and the amino nitrogen. researchgate.net These specific motions define the branching space vectors that lift the degeneracy at the CI, guiding the molecule efficiently from the upper to the lower electronic state. While the TICT state formation occurs on the S1 surface, the initial photophysical event is the S2→S1 internal conversion, which is mediated by a CI. The characterization of these CIs involves mapping the potential energy surfaces to locate the points of degeneracy and analyzing the molecular vibrations that are active in promoting the nonadiabatic transition.

Excited-State Dynamics Simulations

To capture the time-dependent evolution of the molecule after photoexcitation, excited-state dynamics simulations are employed. These methods simulate the coupled motion of electrons and nuclei, providing a detailed picture of the relaxation pathways, timescales, and quantum yields of different photophysical processes.

Nonadiabatic molecular dynamics (NAMD) is a powerful method for simulating the relaxation processes of photoexcited molecules, particularly when transitions between different potential energy surfaces are involved. acs.org The most widely used NAMD method is the trajectory surface hopping (TSH) approach, specifically the fewest switches surface hopping (FSSH) algorithm. nih.govdiva-portal.org

In this framework, the molecule's nuclei are propagated classically on a single potential energy surface, while the electronic wavefunction evolves quantum mechanically. diva-portal.org A stochastic algorithm determines when the system "hops" between different electronic states, based on the strength of the nonadiabatic coupling.

For DMABN in polar solvents, FSSH simulations have been instrumental in elucidating the mechanism of dual fluorescence. nih.govacs.org These simulations show that following the initial ultrafast S2→S1 internal conversion, the molecule relaxes on the S1 potential energy surface. researchgate.net In a polar environment, the planar LE state can overcome a small energy barrier to twist the amino group, leading to the formation of the highly polar TICT state. nih.gov FSSH simulations have successfully reproduced the key features of the experimental fluorescence spectrum, assigning the higher-energy "normal" band to the LE state and the lower-energy "anomalous" band to the TICT state. nih.govacs.org These simulations have also been used to calculate and interpret transient absorption spectra, resolving long-standing controversies about the assignment of spectral signals to specific excited-state structures. acs.orgsemanticscholar.org

Table 1: Key Findings from FSSH Simulations of DMABN

| Feature | Observation | Timescale | Reference |

|---|---|---|---|

| S2→S1 Internal Conversion | Population transfer attributed to skeletal deformations. | ~8.5 fs | researchgate.net |

| LE→TICT Conversion | Intramolecular rotation of the amino group in polar solution. | ~600 fs (in water) | nih.gov |

| State Assignment | LE state gives rise to normal fluorescence; TICT state to anomalous fluorescence. | N/A | nih.govacs.org |

While surface hopping provides a semiclassical approximation, full quantum dynamics simulations can offer a more rigorous description of the nuclear and electronic wavepacket evolution, especially for short-time events following excitation. The Direct Dynamics Variational Multiconfigurational Gaussian (DD-vMCG) method is one such advanced technique.

DD-vMCG propagates a variational wave function composed of coupled Gaussian wavepackets on-the-fly, with the potential energy surfaces and couplings calculated as needed by an electronic structure method. Studies on DMABN using DD-vMCG have provided deep insights into the initial sub-100 fs dynamics. nih.gov These simulations have identified the specific vibrational modes, such as the ring C=C stretching and methyl tilting modes, that are responsible for the ultrafast internal conversion from the La (S2) to the Lb (S1) state. nih.gov The results show that this initial decay is largely insensitive to the solvent environment, highlighting the intrinsically molecular nature of this first relaxation step. nih.gov

Solvent Modeling Strategies

The photophysics of 4-(diethylamino)benzonitrile is profoundly influenced by the solvent environment, particularly its polarity. nih.gov Accurately modeling the solvent's effect is therefore crucial for realistic theoretical predictions. Computational approaches treat the solvent either as a continuous medium or as a collection of individual molecules.

Continuum solvent models represent the solvent as a homogeneous dielectric medium characterized by its dielectric constant. q-chem.com The solute molecule is placed within a cavity carved out of this dielectric. The solute's charge distribution polarizes the continuum, which in turn creates a "reaction field" that acts back on the solute, altering its electronic structure and energies.

The Polarizable Continuum Model (PCM) and its variants, like the Conductor-like Screening Model (COSMO), are widely used implicit solvent models. q-chem.compyscf.org They are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. In studies of DMABN and related molecules, PCM has been used to investigate how the solvent stabilizes the highly polar TICT state relative to the less polar LE state, explaining the pronounced dual fluorescence in polar solvents. nih.govrsc.org These models correctly predict the significant red-shift of the TICT emission band with increasing solvent polarity. rsc.org

While continuum models capture bulk electrostatics, they miss specific solute-solvent interactions like hydrogen bonding and the detailed dynamics of the solvent shell. Explicit solvent models address this by including a number of individual solvent molecules in the simulation.

A particularly powerful approach is the hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) method. nih.govnih.gov In QM/MM simulations, the solute (the chromophore) is treated with a high-level quantum mechanical method, while the surrounding solvent molecules are treated with a classical molecular mechanics force field. acs.org This partitioning allows for the accurate description of the solute's electronic structure while maintaining computational feasibility for a large system including hundreds of solvent molecules. acs.orgdiva-portal.org

QM/MM simulations, often combined with NAMD, have been applied to study DMABN in polar solvents like acetonitrile (B52724) and water. nih.govacs.org This approach provides a realistic description of the potential energy surfaces in solution and allows for the direct simulation of the LE to TICT state conversion, capturing the dynamic interplay between the twisting of the amino group and the reorganization of the surrounding solvent molecules. nih.govacs.org

Table 2: Comparison of Solvent Modeling Strategies

| Model Type | Method Examples | Advantages | Disadvantages |

|---|---|---|---|

| Continuum (Implicit) | PCM, COSMO | Computationally efficient; good for bulk electrostatic effects. | Neglects specific interactions (e.g., H-bonds); non-equilibrium solvation can be difficult to model. |

| Explicit | QM/MM | Accounts for specific solute-solvent interactions and solvent structure; allows for dynamic solvent effects. | Computationally expensive; requires careful parameterization of the MM force field and sampling of solvent configurations. |

Theoretical Prediction of Spectroscopic Observables (e.g., Dipole Moments, Vibrational Frequencies in Excited States)

Computational chemistry provides a powerful lens for examining the transient and complex nature of electronically excited states. For this compound (DEABN), theoretical methods are crucial for predicting spectroscopic observables that are often challenging to measure directly. These predictions offer deep insights into the geometric and electronic structures of the locally excited (LE) and intramolecular charge transfer (ICT) states, helping to rationalize the molecule's photophysical behavior, including the phenomenon of dual fluorescence.

Dipole Moments in Ground and Excited States

One of the most significant predictions from computational studies is the electric dipole moment (µ) for the ground state (S₀) and the key excited states (S₁, often distinguished as LE and ICT/TICT states). The dipole moment is a direct measure of charge separation within the molecule. A substantial increase in the dipole moment upon excitation is a hallmark of a state with significant charge-transfer character.

Theoretical investigations, primarily using Time-Dependent Density Functional Theory (TDDFT), have been employed to study DEABN and its parent compound, 4-(Dimethylamino)benzonitrile (B74231) (DMABN), as a function of the amino group's alkyl chain length. These studies calculate the dipole moments associated with different conformations, particularly the planar LE state and the twisted intramolecular charge transfer (TICT) state, which is characterized by the perpendicular orientation of the diethylamino group relative to the benzonitrile (B105546) moiety.

Calculations for DEABN's sibling, DMABN, which is computationally less demanding, show a dramatic increase in the dipole moment from the ground state (around 6-7 D) to the TICT state (upwards of 15-17 D). rsc.orgdiva-portal.org This large change signifies a massive redistribution of electron density from the dialkylamino donor to the cyanophenyl acceptor in the twisted geometry. Similar computational results are expected and have been investigated for DEABN, where the slightly larger inductive effect of the ethyl groups is considered. acs.org

The theoretical predictions align well with experimental values derived from solvatochromic shift measurements, which probe the effect of solvent polarity on absorption and fluorescence spectra. These experimental studies have determined the excited-state dipole moments for a series of 4-(dialkylamino)benzonitriles, providing a valuable benchmark for the computational methods.

Below is a table summarizing representative theoretical and experimental dipole moments for aminobenzonitriles.

| Compound | State | Calculated Dipole Moment (Debye) | Experimental Dipole Moment (Debye) | Method/Reference |

|---|---|---|---|---|

| 4-(Dimethylamino)benzonitrile (DMABN) | Ground State (S₀) | ~6.6 | ~6.6 | diva-portal.org |

| 4-(Dimethylamino)benzonitrile (DMABN) | LE State | ~9-10 | ~10 | acs.org |

| 4-(Dimethylamino)benzonitrile (DMABN) | TICT State | ~15-17 | ~17 | rsc.org |

| This compound (DEABN) | TICT State | - | ~18 | Experimental data |

Vibrational Frequencies in Excited States

The calculation of vibrational frequencies for excited states serves as another critical tool for elucidating their structure. Changes in key vibrational modes upon excitation can confirm the structural changes predicted by models like the TICT model. For instance, in a TICT state, the C-N bond connecting the amino group to the phenyl ring should lose its double-bond character and become more like a single bond, while certain ring modes should shift to reflect a more quinoidal structure.

Computational methods like TDDFT can predict the infrared and Raman spectra of these transient excited-state species. acs.org By comparing the calculated frequencies of specific vibrational modes for the LE and TICT geometries with data from time-resolved vibrational spectroscopy (e.g., transient infrared or resonance Raman), researchers can identify spectral signatures unique to each state.

For the aminobenzonitrile family, key vibrational modes of interest include:

C-N(diethylamino) Stretch: The frequency of this mode is expected to decrease significantly in the TICT state due to the elongation and single-bond character of the bond.

C≡N (Nitrile) Stretch: This mode often shows a frequency downshift in the ICT state, reflecting the increased electron density on the acceptor moiety.

Phenyl Ring Modes: Changes in the ring stretching modes can indicate a shift towards a quinoidal structure, a characteristic feature of the charge-separated TICT state. acs.org

A study by Kwok et al. combined experimental time-resolved infrared spectroscopy with theoretical calculations for DMABN and DEABN to analyze the vibrational characteristics of their ICT states. The close analogy found between the ICT state absorption spectra of the two molecules and that of the benzonitrile radical anion supports the electronically decoupled nature of the TICT state.

The table below presents key vibrational modes and their expected behavior in the charge-transfer excited state based on computational and experimental studies of dialkylaminobenzonitriles.

| Vibrational Mode | Typical Ground State Frequency (cm⁻¹) | Expected Frequency Change in TICT State | Structural Implication |

|---|---|---|---|

| C≡N Stretch | ~2220-2230 | Decrease | Increased electron density on benzonitrile |

| Phenyl Ring C=C Stretch | ~1600 | Decrease/Shift | Loss of aromaticity, quinoidal character |

| C-N(Et₂) Stretch | ~1350 | Decrease | Weakening and elongation of the C-N bond |

These computational approaches, by predicting observable spectroscopic properties, provide indispensable support for the structural models used to explain the complex photophysics of this compound. They confirm the significant charge-transfer character of the emissive ICT state through dipole moment calculations and help to validate its twisted geometry through the analysis of vibrational spectra.

Structure Property Relationships in 4 Diethylamino Benzonitrile Derivatives and Analogs

Influence of N-Alkyl Substitution on Amino Group (e.g., Methyl, Ethyl, Isopropyl Analogues)

Modification of the N-alkyl substituents on the amino group provides a direct means to probe the interplay of steric and electronic factors that govern the intramolecular charge transfer (ICT) process. By comparing analogues like 4-(Dimethylamino)benzonitrile (B74231) (DMABN), 4-(Diethylamino)benzonitrile (DEABN), and 4-(Diisopropylamino)benzonitrile (B3050731) (DIABN), researchers can systematically evaluate how the size and electron-donating ability of the alkyl groups impact the molecule's conformational flexibility and electronic landscape.

Steric Effects on Torsional Barriers and Equilibrium Angles

The size of the N-alkyl groups significantly influences the rotational freedom of the amino group relative to the benzonitrile (B105546) ring. In the ground state, the amino group is not perfectly planar with the aromatic ring but possesses a slight pyramidalization and twist. Upon excitation to the LE state, the molecule moves towards a more planar conformation. However, to form the highly polar Twisted Intramolecular Charge Transfer (TICT) state, a perpendicular twist (around 90°) of the amino group is required.

Increasing the steric bulk of the alkyl groups, from methyl to ethyl to isopropyl, introduces greater steric hindrance. mdpi.commdpi.com This hindrance raises the energy barrier for rotation around the C-N bond, but more importantly, it can also influence the ground-state equilibrium twist angle. Larger alkyl groups can lead to a greater "pre-twist" in the ground state conformation. For instance, single crystals of 4-(diisopropylamino)benzonitrile (DIABN) exhibit dual fluorescence, indicative of the formation of an ICT state, whereas crystalline 4-(dimethylamino)benzonitrile (DMABN) primarily shows only LE emission under similar conditions. researchgate.net This suggests that the increased steric hindrance in DIABN may favor a ground-state geometry that is more amenable to twisting in the excited state.

| Compound | N-Alkyl Group | Relative Steric Hindrance | Ground State Twist Angle (Illustrative) |

| DMABN | Methyl | Low | Small |

| DEABN | Ethyl | Medium | Moderate |

| DIABN | Isopropyl | High | Larger |

This table illustrates the general trend of increasing steric hindrance and its likely effect on the ground-state twist angle between the dialkylamino group and the benzonitrile ring.

Electronic Modulation of Donor Strength and Charge Transfer Efficiency

Alkyl groups are known to be weak electron-donating groups through an inductive effect. nih.gov As the size and number of carbon atoms in the alkyl chain increase (from methyl to ethyl to isopropyl), there is a slight enhancement of the electron-donating ability of the amino nitrogen. This increased donor strength enhances the driving force for intramolecular charge transfer upon photoexcitation.

Effects of Substituents on the Benzonitrile Moiety

Introducing substituents onto the benzonitrile ring systematically alters the electron-accepting character of the molecule. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) placed at different positions on the ring can fine-tune the energy levels of the molecular orbitals involved in the electronic transitions.

Attaching an EWG, such as a nitro or an additional cyano group, to the benzonitrile moiety increases its electron affinity. This modification stabilizes the charge-transfer state, where electron density is localized on the acceptor part of the molecule. Consequently, the energy of the CT emission band is typically lowered, leading to a red-shift (a shift to longer wavelengths). Conversely, adding an EDG, such as a methoxy (B1213986) or methyl group, to the benzonitrile ring would decrease its electron-accepting ability. This would destabilize the CT state, potentially leading to a blue-shift in the emission or a decrease in the efficiency of ICT. Studies on related systems have shown that the electronic effects of substituents systematically modify the properties of the molecule, with resonance effects often predominating over inductive effects. epa.govresearchgate.net

| Substituent on Benzonitrile Ring | Electronic Effect | Impact on Acceptor Strength | Expected Effect on CT Emission |

| -NO₂ | Electron-Withdrawing | Increases | Red-shift (Lower Energy) |

| -Cl | Electron-Withdrawing | Increases | Red-shift (Lower Energy) |

| -H | Reference | - | - |

| -CH₃ | Electron-Donating | Decreases | Blue-shift (Higher Energy) |

| -OCH₃ | Electron-Donating | Decreases | Blue-shift (Higher Energy) |

This table provides a qualitative prediction of how different substituents on the benzonitrile ring would modulate the energy of the charge-transfer emission.

Mechanistic Insights from Rigidized and Sterically Hindered Analogues (e.g., TMABN, CBQ)

To definitively probe the necessity of the twisting motion for ICT, researchers have synthesized and studied structurally constrained analogues of DMABN. These molecules provide critical mechanistic insights by either forcing or preventing the torsional motion of the amino group.

One class of molecules involves introducing bulky substituents at the positions ortho to the amino group, as in N,N,3,5-tetramethyl-4-aminobenzonitrile (TMABN). The two methyl groups adjacent to the dimethylamino group force it to be twisted out of the plane of the benzene (B151609) ring even in the ground state. Spectroscopic investigations of TMABN show a significantly enhanced and red-shifted charge-transfer emission band compared to DMABN, even in less polar solvents. nih.gov This provides strong evidence for the Twisted Intramolecular Charge Transfer (TICT) model, as the pre-twisted geometry facilitates the formation of the perpendicular CT state.

Conversely, rigidized analogues where the amino nitrogen is part of a bicyclic system prevent the twisting motion. An example is N-(4-cyanophenyl)-1-azabicyclo[2.2.2]octane (CBQ), where the nitrogen lone pair is held in a conformation that is electronically coupled to the ring but cannot rotate. Such compounds typically exhibit only the LE fluorescence band and lack the anomalous, solvent-dependent CT emission. nist.govnih.gov The absence of dual fluorescence in these rigid systems strongly supports the hypothesis that the torsional motion of the amino group is a prerequisite for the formation of the emissive ICT state responsible for the long-wavelength fluorescence band.

Correlation between Ground State Conformational Pre-Twist and Excited State Dynamics

The conformation of the molecule in its ground state has a profound impact on the subsequent excited-state dynamics. As suggested by the studies on sterically hindered analogues like TMABN, a "pre-twist" of the donor-acceptor bond in the ground state can significantly facilitate the transition to the TICT state upon excitation.

Molecules with a larger ground-state twist angle are already part of the way along the reaction coordinate for TICT formation. Upon photoexcitation to the Franck-Condon state, these pre-twisted molecules can more rapidly and efficiently relax into the perpendicular TICT geometry. The dynamics of the ICT process in DMABN itself have been found to occur on multiple timescales, from femtoseconds to picoseconds, suggesting a complex potential energy surface. nih.govnih.gov A distribution of ground-state conformations, each with a slightly different twist angle, could contribute to this complex kinetic behavior.

Therefore, a direct correlation exists: a greater degree of ground-state pre-twisting generally leads to faster and more efficient formation of the TICT state. This principle allows for the rational design of molecules with tailored fluorescence properties. By controlling the steric environment around the C-N bond, one can manipulate the ground-state conformational equilibrium and, in turn, control the excited-state dynamics and the resulting dual fluorescence characteristics.

Applications of 4 Diethylamino Benzonitrile and Its Derivatives in Advanced Research

Development and Utilization as Fluorescent Probes in Spectroscopic Investigations

The pronounced sensitivity of the fluorescence emission of 4-(diethylamino)benzonitrile and its analogs to their local environment makes them excellent fluorescent probes. These molecules can exhibit dual fluorescence, with a "normal" emission band from a locally excited (LE) state and an "anomalous," red-shifted band from a twisted intramolecular charge-transfer (TICT) state. beilstein-journals.orgacs.org The intensity ratio and spectral position of these two bands provide a wealth of information about the polarity, viscosity, and structural constraints of the medium they are in.

The dual fluorescence of aminobenzonitriles is highly dependent on solvent polarity. acs.org In nonpolar solvents, emission primarily occurs from the LE state. As the polarity of the solvent increases, the highly polar TICT state is stabilized, leading to the appearance and growth of the red-shifted emission band. beilstein-journals.org This solvatochromic behavior allows these compounds to act as effective probes for the local polarity within complex systems like polymer matrices and biological assemblies. acs.orgbeilstein-journals.org The significant difference in the dipole moment between the ground state and the charge-transfer excited state is a key factor in this sensitivity. For the related and extensively studied 4-(dimethylamino)benzonitrile (B74231) (DMABN), the ground state dipole moment is around 6.6 D, while the excited ICT state dipole moment is approximately 17 D. beilstein-journals.org This large change upon excitation underlies the strong interaction with polar solvent molecules.

Table 1: Photophysical Properties of a Benzonitrile-based Fluorescent Probe in Various Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (νa, cm⁻¹) | Fluorescence Max (νf, cm⁻¹) |

| Dichloromethane | 8.93 | 1.424 | 22727 | 18587 |

| 1,2-Dichloroethane | 10.37 | 1.445 | 22727 | 18450 |

| Acetonitrile (B52724) | 35.94 | 1.344 | 22676 | 17921 |

This table is illustrative, based on data for probes with similar charge-transfer characteristics, demonstrating the red-shift in fluorescence (decrease in νf) with increasing solvent polarity. beilstein-journals.org

The process of solvent molecules rearranging around a probe molecule after its electronic excitation is known as solvation dynamics. 4-(Dimethylamino)benzonitrile (DMABN), a close analog of this compound, has been used to investigate these dynamics in various media, including novel solvent systems like ionic liquids (ILs). Time-resolved infrared (TRIR) and fluorescence spectroscopy of DMABN in imidazolium-based ILs reveal that the conversion from the LE to the ICT state is primarily governed by the intramolecular reorganization of the probe molecule itself, rather than the slower, bulk solvent relaxation. acs.org However, the subsequent relaxation and spectral shift of the ICT state's emission are sensitive to the dipolar relaxation of the surrounding IL ions. acs.org These studies show that the nitrile (C≡N) stretching vibration of the benzonitrile (B105546) moiety is a particularly effective reporter on the charged domains within the ionic liquid, providing insights into the local electric fields and hydrogen-bonding interactions. acs.org

The formation of micelles by surfactants in a solution is a critical phenomenon characterized by the critical micelle concentration (CMC). Fluorescent probes are a common tool for determining the CMC. When DMABN is used as a probe, its fluorescence properties change distinctly upon the formation of micelles. In aqueous solution, the probe is in a polar environment. As surfactant micelles form, the nonpolar probe molecule preferentially partitions into the hydrophobic core of the micelle. This transition from a polar aqueous environment to a nonpolar micellar interior causes a significant change in the fluorescence emission spectrum, particularly the intensity of the charge-transfer band. By plotting the fluorescence intensity against the surfactant concentration, a distinct break point is observed, which corresponds to the CMC. This method has been successfully applied to determine the CMC for various types of surfactants. nih.gov

The fluorescence of aminobenzonitriles is also sensitive to the viscosity and rigidity of the surrounding medium. This property makes them valuable probes for studying polymer systems. The formation of the twisted (TICT) state requires the rotation of the amino group relative to the benzonitrile ring. In a viscous or rigid environment, such as a polymer matrix, this intramolecular rotation is hindered. This restriction on molecular motion affects the fluorescence quantum yield and lifetime.

Research has shown that because the fluorescence of DMABN is affected by its restricted geometry within a polymer matrix, it can serve as a useful probe for the molecular weight of polymers. nih.gov Furthermore, studies using DMABN in polyvinyl alcohol (PVA) films have demonstrated that mechanical stretching of the polymer matrix significantly alters the charge-transfer reaction. researchgate.net Stretching the film leads to a more rigid and ordered environment, which strongly suppresses the LE emission band and enhances the ICT band. researchgate.net This indicates that the mechanical properties of the polymer matrix can directly influence the photophysical pathways of the probe molecule, allowing for the investigation of matrix rigidity.

Fundamental Research in Organic Electronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs))

Derivatives of this compound, which feature a donor-acceptor (D-A) architecture, are of significant interest in the field of organic electronics. This molecular design is a cornerstone for creating materials with specific electronic and photophysical properties required for devices like organic light-emitting diodes (OLEDs). The benzonitrile unit often serves as an effective electron-accepting moiety in these materials.

In the context of OLEDs, there is a high demand for efficient and stable deep-blue emitters, which remain a challenge compared to green and red emitters. Benzonitrile derivatives have been successfully designed and synthesized to function as deep-blue emitters. For instance, molecules incorporating a benzonitrile group attached to larger polyaromatic hydrocarbon cores like anthracene (B1667546) or chrysene (B1668918) have been developed. These materials have been used as emitters in OLEDs, achieving deep-blue electroluminescence with high color purity and high external quantum efficiencies (EQE), with one device reaching an EQE of 6.84% with CIE coordinates of (0.15, 0.07). acs.org

Furthermore, benzonitrile derivatives are crucial in the development of materials for thermally activated delayed fluorescence (TADF). TADF is a mechanism that allows OLEDs to harvest both singlet and triplet excitons for light emission, potentially reaching 100% internal quantum efficiency. This process requires a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states. The D-A structure of benzonitrile derivatives helps to spatially separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can lead to the required small S₁-T₁ energy gap. Multifunctional benzonitrile derivatives have been shown to exhibit TADF and have been applied in OLEDs. acs.org

Table 2: Performance of an OLED Device Using a Benzonitrile-Functionalized Emitter

| Emitter | Max EQE (%) | Turn-on Voltage (V) | CIE Coordinates (x, y) |

| TPIAnCN | 6.84 | 3.2 | (0.15, 0.07) |

| TPIChCN | 4.28 | 3.4 | (0.15, 0.05) |

Data from a study on deep-blue triplet-triplet annihilation molecules for OLEDs, where TPIAnCN is 4-(10-(4-(1,4,5-triphenyl-1H-imidazol-2-yl)phenyl)anthracen-9-yl)benzonitrile and TPIChCN is 4-(12-(4-(1,4,5-triphenyl-1H-imidazol-2-yl)phenyl)chrysen-6-yl)benzonitrile. acs.org

Exploration of Photoinduced Electron Transfer and Energy Transfer Processes

The fundamental process underlying most applications of this compound is photoinduced intramolecular electron transfer, often referred to as intramolecular charge transfer (ICT). Upon absorption of light, the molecule is promoted to a locally excited (LE) state. From this state, an electron transfer from the diethylamino group to the benzonitrile group can occur, leading to the formation of the ICT state. This charge-transfer process is incredibly fast, occurring on the picosecond and even femtosecond timescale.

The kinetics of this ICT reaction have been extensively studied. For DMABN in acetonitrile, the process is characterized by multiple time scales, including an ultrafast component of less than 30 fs, a 160 fs component, and a 3.3 ps component, reflecting a complex relaxation pathway from the initial photoexcited state to the final, stable twisted ICT state. These studies are crucial for understanding the fundamental mechanisms of electron transfer in molecular systems.

Beyond intramolecular processes, these molecules can also participate in intermolecular electron transfer. Laser flash photolysis studies have shown that the excited states of DMABN can be quenched by other molecules, leading to the formation of a radical cation (DMABN˙+). This demonstrates its ability to act as a photoinduced electron donor, a key process in many areas of photochemistry and photobiology.

Advanced Experimental Methodologies for Studying 4 Diethylamino Benzonitrile

Ultrafast Time-Resolved Infrared (TRIR) Spectroscopy

Ultrafast Time-Resolved Infrared (TRIR) spectroscopy is a powerful pump-probe technique used to investigate the structural dynamics of molecules following photoexcitation. It measures changes in the infrared absorption spectrum on femtosecond to picosecond timescales, providing a direct probe of vibrational modes. Changes in these modes, such as frequency shifts or intensity variations, offer detailed insights into the evolution of molecular geometry, electronic state, and interactions with the surrounding environment during a chemical process.

Femtosecond Stimulated Raman Spectroscopy (FSRS)

Femtosecond Stimulated Raman Spectroscopy (FSRS) is an advanced vibrational spectroscopy technique that provides high temporal (femtosecond) and spectral resolution. It is used to capture snapshots of the vibrational spectrum of a molecule as it undergoes ultrafast processes, such as intramolecular charge transfer. By tracking the positions, intensities, and shapes of Raman peaks over time, FSRS can elucidate the structural changes that occur during a photochemical reaction coordinate.

No dedicated studies using FSRS to investigate the photoinduced dynamics of 4-(Diethylamino)benzonitrile have been found in the scientific literature. Research on the dimethyl- analogue, DMABN, has utilized FSRS to observe the evolution of specific vibrational modes, such as the phenyl C=C and nitrile stretching modes, providing a detailed picture of the structural reorganization during the charge transfer process. acs.org However, similar detailed findings and corresponding data for this compound are not documented.

Time-Resolved X-ray Diffraction for Structural Dynamics

Time-Resolved X-ray Diffraction is a sophisticated experimental method capable of directly observing the three-dimensional atomic structure of a molecule as it evolves during a reaction. By using ultrashort pulses of X-rays, researchers can create a "molecular movie," capturing the precise changes in bond lengths and angles on sub-picosecond timescales. This provides unambiguous information about transient molecular structures formed during photochemical events.

A thorough search of academic and research databases found no instances of Time-Resolved X-ray Diffraction being used to study the structural dynamics of this compound. This technique requires complex experimental setups, often at synchrotron or X-ray free-electron laser facilities, and its application has been limited to benchmark systems. While it holds the potential to resolve the structural dynamics of charge transfer in molecules like this compound, such experiments have not been reported.

Gas Electron Diffraction for Gas-Phase Molecular Structures

Gas Electron Diffraction (GED) is a technique used to determine the precise molecular geometry of volatile compounds in the gas phase. By scattering a high-energy beam of electrons off the molecules and analyzing the resulting diffraction pattern, one can accurately determine equilibrium bond lengths, bond angles, and torsional angles of an isolated molecule, free from solvent or crystal packing effects.

There are no published studies in the scientific literature detailing the determination of the gas-phase molecular structure of this compound using Gas Electron Diffraction. The structure of the related compound, 4-(Dimethylamino)benzonitrile (B74231), has been determined by this method, providing crucial data on its ground-state geometry, which serves as a reference for theoretical and time-resolved studies. Equivalent experimental data for this compound is not available.

Current Perspectives and Future Directions in Research

Unresolved Questions and Debates in ICT Mechanism Elucidation

The precise mechanism of intramolecular charge transfer in donor-π-acceptor molecules like 4-(Diethylamino)benzonitrile has been a subject of intense scientific debate for decades. While the phenomenon of dual fluorescence in polar solvents is well-established, the exact nature of the structural and electronic changes that lead to the charge-separated excited state remains a contentious issue.

The most widely accepted explanation is the Twisted Intramolecular Charge Transfer (TICT) model. nih.gov This model posits that upon photoexcitation, the diethylamino group twists relative to the benzonitrile (B105546) moiety. This rotation leads to a state of minimum electronic overlap and maximum charge separation, which is stabilized by polar solvent molecules and is responsible for the red-shifted, "anomalous" fluorescence band. nih.govacs.org In contrast, the locally excited (LE) state, which is more planar, emits a "normal" fluorescence band at a shorter wavelength. nih.govnih.gov

However, the TICT model is not universally accepted, and several alternative or modified mechanisms have been proposed, leading to ongoing debates:

Planar Intramolecular Charge Transfer (PICT) Model: This model suggests that the charge transfer can occur in a planar or near-planar geometry, driven by vibronic interactions rather than large-amplitude twisting. nih.gov

Wagged Intramolecular Charge Transfer (WICT) and Rehybridized Intramolecular Charge Transfer (RICT): These models propose other specific geometric distortions, such as out-of-plane "wagging" of the amino group or rehybridization and bending of the cyano group, as being critical to the formation of the ICT state. acs.orgresearchgate.net

The Role of the πσ State:* Some studies suggest the involvement of a low-lying excited state with πσ* character, particularly related to the cyano group, which may act as an intermediate or play a role in the pathway to the final charge transfer state. nih.govrsc.orgsemanticscholar.org The presence and influence of this state are still under active investigation, with some computational studies supporting its role while others suggest it can be ruled out. nih.gov

A significant part of the debate centers on the interpretation of spectroscopic data. For instance, a transient absorption band observed around 700 nm in acetonitrile (B52724) has been attributed by some to a RICT state, while other studies, using high-level computations, assign this feature to the near-planar LE state. diva-portal.orgnih.gov The kinetics of the LE to ICT state conversion are also complex, with studies showing that the process occurs over a barrier and can be described by a reversible two-state reaction. acs.org The exact sequence of events following photoexcitation—whether relaxation proceeds sequentially through different geometries or involves branching pathways—is still an area of active research. nih.govnih.gov

Resolving these debates is crucial for a complete understanding of ICT and for the accurate design of new molecules with predictable fluorescent properties.

Rational Design Principles for Novel Fluorescent Materials Based on ICT

The sensitivity of the ICT process in this compound to its environment forms the basis for the rational design of novel fluorescent materials. The core principle involves creating donor-π-acceptor (D–π–A) structures where the efficiency and energy of the ICT process can be modulated by external stimuli. This allows for the development of sensors, probes, and smart materials.

Key design principles include:

Tuning Donor and Acceptor Strength: The driving force for ICT can be controlled by modifying the electron-donating and electron-withdrawing capabilities of the molecular components. For instance, replacing a methoxy (B1213986) donor group with a stronger dimethylamino group significantly enhances the ICT character, leading to a much larger solvatochromic shift in the fluorescence emission. rsc.org

Modulating the π-Conjugated Bridge: The nature of the conjugated system connecting the donor and acceptor influences the electronic communication between them. Altering the length, rigidity, and electronic properties of this bridge can fine-tune the absorption and emission wavelengths and the sensitivity of the ICT process.

Controlling Torsional Motion: Since the TICT model links fluorescence to molecular twisting, restricting or facilitating this rotation is a powerful design tool. Incorporating bulky groups can hinder the twisting motion, potentially enhancing emission from the LE state or altering the kinetics of ICT formation. Conversely, creating more flexible linkers can favor the formation of the TICT state.

Incorporating Specific Recognition Sites: A common strategy for creating chemosensors is to attach a specific analyte-binding site to the donor, acceptor, or π-system. The binding event alters the electronic properties of the fluorophore, thereby modulating the ICT process and leading to a detectable change in color (colorimetric) or fluorescence (ratiometric). nih.govnih.gov For example, the nucleophilic addition of cyanide to an electron-withdrawing group can obstruct the ICT pathway, causing a significant shift in the absorption and fluorescence spectra. nih.govacs.org

Leveraging Aggregation-Induced Emission (AIE): While many ICT molecules suffer from quenched emission in the solid state, they can be designed to exhibit aggregation-induced emission. By choosing appropriate structural motifs, molecules can be made non-emissive in solution but highly fluorescent in aggregates or the solid state, opening up applications in solid-state lighting and imaging. nih.govacs.org

These principles have been successfully applied to create a wide range of functional materials, including ratiometric fluorescent sensors for ions and small molecules, probes for monitoring solvent polarity and viscosity, and materials for organic light-emitting diodes (OLEDs). nih.govnih.govmdpi.com

Integration of Cutting-Edge Theoretical and Experimental Techniques

Advances in understanding the complex photophysics of this compound are intrinsically linked to the development and integration of sophisticated experimental and theoretical methods. The extremely short timescales and subtle structural changes involved in the ICT process necessitate a synergistic approach.

Advanced Experimental Techniques:

Femtosecond Transient Absorption Spectroscopy: This technique allows researchers to monitor the evolution of excited states on the femtosecond to picosecond timescale. It has been instrumental in tracking the decay of the LE state and the rise of the ICT state, providing key kinetic data. diva-portal.orgacs.org

Time-Resolved Fluorescence Spectroscopy: Techniques like time-correlated single photon counting (TCSPC) provide detailed information about the lifetimes of the different fluorescent states (LE and ICT) and the dynamics of their interconversion. semanticscholar.orgacs.org

Supersonic Jet Spectroscopy: By cooling molecules like DMABN in a supersonic expansion, researchers can obtain highly resolved spectra that provide detailed information about the molecule's structure and vibrational modes in the absence of solvent interactions, offering a clear baseline for understanding the intrinsic properties of the molecule. acs.org

Time-Resolved Photoelectron Spectroscopy: This powerful method provides direct insight into the electronic character and dynamics of the excited states, helping to distinguish between different proposed ICT mechanisms. researchgate.net

Advanced Theoretical and Computational Techniques:

High-Level Quantum Chemical Calculations: Methods such as Complete Active Space Second-order Perturbation Theory (CASPT2) and Coupled Cluster (e.g., CC2) provide highly accurate calculations of excited state energies, geometries, and properties, which are essential for validating and interpreting experimental results. acs.orgnih.govdiva-portal.org

Time-Dependent Density Functional Theory (TD-DFT): While computationally less demanding, TD-DFT is widely used to predict absorption and emission spectra and to explore potential energy surfaces. It has been used to investigate the viability of different ICT models like TICT and RICT. acs.orgnih.gov

Nonadiabatic Molecular Dynamics Simulations: These simulations model the motion of atoms on multiple coupled electronic potential energy surfaces. They are crucial for understanding the ultrafast relaxation pathways following photoexcitation, including internal conversions between excited states and the population dynamics of LE and ICT states. nih.govdiva-portal.orgresearchgate.net